メチルイソオイゲノール

概要

説明

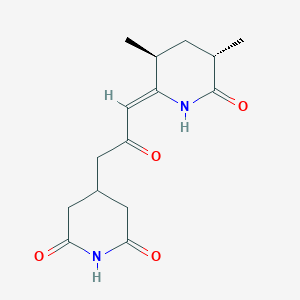

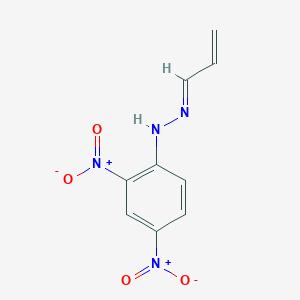

Methylisoeugenol (MIE) is a naturally occurring phenylpropene compound found in essential oils extracted from plants. It has a characteristic woody, spicy, and balsamic aroma and is used as a flavoring agent in food and beverages, as well as for its medicinal properties. MIE is also known as methyl-2-methoxy-4-prop-2-enylphenol and is found in a variety of plants, including bay laurel, cloves, nutmeg, and ylang-ylang. MIE is a precursor to many other compounds, including vanillin, eugenol, and isoeugenol, and is a key component of many fragrances and flavors.

科学的研究の応用

メチルイソオイゲノール: 科学研究の応用に関する包括的な分析

植物-草食動物間の相互作用: メチルイソオイゲノール (ME) は、植物と草食動物間の相互作用において重要な役割を果たしています。これはさまざまな植物種に見られ、草食動物に対する防御機構として機能する可能性があります。 例えば、Proiphys amboinensisの葉では、葉の褐変中にME含有量が増加し、オスのミバエを引き付けます .

花の香りの生産: ME は、花粉媒介者を誘引する花の香りの生産に関与しています。 この化学物質は、フェニルプロパノイド類のグループの一部であり、花粉媒介昆虫を植物に誘引する香りの生成を担当しています .

バイオテクノロジーによる合成: ME から誘導できるオイゲノールは、グアヤコールのアルキル化またはCorynebacterium属、Streptomyces属、およびEscherichia coliなどの微生物を使用した生体変換によって合成的に生成できます。 このバイオテクノロジー的手法は、さまざまな用途向けのMEの大規模生産の可能性を開きます .

自然における役割: ME の植物内での発生と分布は、自然における役割を理解するために不可欠です。 それは、多くの植物目の80科から450種以上の植物にわたっており、生態学的相互作用におけるその広範な重要性を示しています .

防御機構: 植物の防御システムの一部として、MEは草食動物や病原体を撃退し、植物の生存と繁殖成功に貢献します .

ミバエの誘引: MEは、ミバエを引き付けることが観察されており、これは受粉と害虫管理戦略の両方に影響を与える可能性があります .

作用機序

Target of Action

Methylisoeugenol, a phenylpropanoid, is found in certain essential oils . It plays a significant role in nature, especially in the interactions between tephritid fruit flies and plants . It has been suggested that Methylisoeugenol targets TNF receptor superfamily member 1A (TNFRSF1A), NF-kappa B p65 subunit (RELA), and toll-like receptor 4 (TLR4) .

Mode of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also has anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Biochemical Pathways

Methylisoeugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .

Pharmacokinetics (ADME Properties)

It’s known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to understand the specific ADME properties of Methylisoeugenol.

Result of Action

Methylisoeugenol has been shown to have significant effects at the molecular and cellular level. For instance, it has been found to have antimicrobial effects, causing damage to the cell membrane, disruption of the cell membrane and swelling of the cells, cell membrane hyperpolarization and enhanced membrane permeability, and, finally, leakage of intracellular components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methylisoeugenol. For instance, it has been found that the essential oil of Melaleuca bracteata leaves contains 90.46% methyleugenol, making it an ideal material for studying the biosynthetic pathway of methyleugenol . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Methylisoeugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . It is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .

Cellular Effects

Methylisoeugenol has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The dual effect of eugenol and its related compounds can influence cell viability and anti-inflammatory activity to various degrees .

Molecular Mechanism

The major metabolic pathway of Methylisoeugenol in the rat was found to be the oxidative transformation of the propenyl side chain leading to hydroxy and/or methoxy substituted cinnamic and benzoic acids . Other reactions were O-demethylation, and oxidation to 3,4-dimethoxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetone . Additional metabolic pathways leading to potentially reactive intermediates have been suggested .

Temporal Effects in Laboratory Settings

In laboratory settings, Methylisoeugenol has shown to form DNA adducts after side-chain hydroxylation and sulfation . A single dose of 0.05mg/kg (0.28 µmol/kg) Methylisoeugenol was sufficient to form detectable levels of DNA adducts in the liver of ko-tg mice . This dose is 4-fold below the estimated mean daily intake of Methylisoeugenol by humans from foods .

Dosage Effects in Animal Models

In animal models, Methylisoeugenol has shown to form DNA adducts after side-chain hydroxylation and sulfation . A single dose of 0.05mg/kg (0.28 µmol/kg) Methylisoeugenol was sufficient to form detectable levels of DNA adducts in the liver of ko-tg mice . This dose is 4-fold below the estimated mean daily intake of Methylisoeugenol by humans from foods .

特性

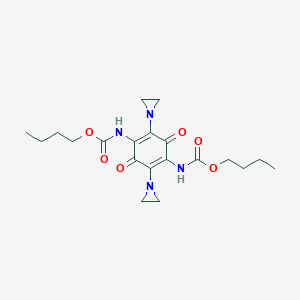

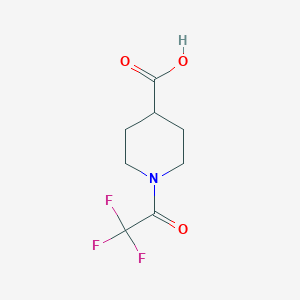

IUPAC Name |

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026531 | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.50 °C. @ 760.00 mm Hg | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-24-1, 93-16-3, 6379-72-2 | |

| Record name | cis-Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomethyleugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisoeugenol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 - 17 °C | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

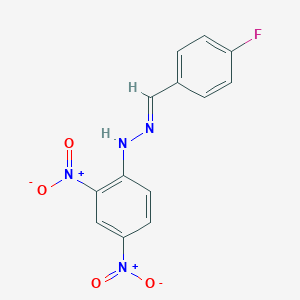

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)